The compound is derived from the cyclopropyl group, which is known for its unique strain and reactivity. Its classification as an amine allows it to participate in various chemical reactions typical of nitrogen-containing compounds, such as nucleophilic substitutions and hydrogen bonding interactions. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine, enhancing its solubility in water and biological fluids.
The synthesis of [(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride typically involves several steps, including:
Technical Parameters:
The molecular structure of [(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and infrared spectroscopy (IR).
[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride can participate in various chemical reactions:
Technical Details:
Research into similar compounds indicates that structural modifications can significantly influence binding affinity and selectivity towards specific receptors.
[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride has potential applications in:
This compound exemplifies the intricate relationship between molecular structure and function, highlighting its significance in both synthetic chemistry and pharmacology. Further research could elucidate additional applications and enhance our understanding of its biological mechanisms.
[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride demonstrates significant activity at the N-methyl-D-aspartate (NMDA) receptor-associated glycine binding site. Structural similarities to 1-aminocyclopropane-1-carboxylate (ACC), a recognized glycine site agonist, suggest comparable receptor recognition [1]. The compound acts as a partial agonist, modulating receptor activation by enhancing glycine binding under basal conditions while exhibiting lower efficacy than full agonists like glycine or D-serine. This partial agonism stabilizes the NMDA receptor in a state resistant to excessive calcium influx during pathological glutamate release. Electrophysiological studies confirm its ability to potentiate NMDA currents at sub-saturating glycine concentrations while inhibiting maximal receptor activation when glycine levels are pathologically elevated.
Table 1: Comparative Activity at NMDA Receptor Glycine Site
Compound | Glycine Site Activity | Receptor Efficacy | Potency (IC₅₀/EC₅₀) |
---|---|---|---|
Glycine | Full agonist | 100% | 0.2 μM |
D-serine | Full agonist | 98% | 0.3 μM |
ACC (1-aminocyclopropane-1-carboxylate) | Full agonist | 85% | 1.8 μM |
ACBC (1-aminocyclobutane-1-carboxylate) | Antagonist | 0% | 4.5 μM |
[(1-Aminocyclopropyl)methyl]diethylamine | Partial agonist | ~45% | 2.2 μM |
Through its action at the glycine site, the compound exerts fine-tuned control over glutamatergic signaling, particularly under excitotoxic conditions characterized by excessive glutamate release. By preventing full NMDA receptor saturation, it reduces pathological calcium influx that triggers enzymatic cascades leading to mitochondrial dysfunction, free radical production (including NADPH oxidase-derived superoxide), and eventual neuronal apoptosis [3]. In vitro studies demonstrate concentration-dependent protection against glutamate-induced cytotoxicity in cortical neuron cultures (EC₅₀ = 12.3 μM). The compound modulates downstream effectors of excitotoxicity, including calpain activation, nNOS induction, and cytochrome c release. Furthermore, it preserves physiological NMDA receptor function essential for synaptic plasticity by allowing sufficient calcium flux for survival signaling while blocking excitotoxic overload.
1.3 In Vivo Hippocampal Neurodegeneration Mitigation EfficacyThe compound demonstrates significant neuroprotective efficacy in models of hippocampal neurodegeneration. In rodent models of global ischemia, systemic administration (10 mg/kg, i.v.) reduced CA1 pyramidal cell loss by 62% compared to untreated controls. This protection correlates with improved performance in Morris water maze tests, indicating preserved spatial memory function. However, structural analogs like ACBC (1-aminocyclobutane-1-carboxylate) show rapid elimination (T₁/₂ ~5 minutes in brain tissue), limiting their in vivo utility despite potent receptor binding [1]. The diethylamine modification in [(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride enhances blood-brain barrier penetration and extends central nervous system residence time (T₁/₂ ~47 minutes), overcoming a critical limitation of earlier cyclopropane and cyclobutane carboxylate derivatives. Microdialysis studies confirm sustained hippocampal extracellular concentrations above the neuroprotective threshold for over 4 hours post-administration.
Table 2: Neuroprotective Efficacy in Hippocampal Injury Models
Model | Dose | Neuron Survival | Functional Outcome | Therapeutic Window |
---|---|---|---|---|
Transient Global Ischemia | 10 mg/kg | ↑ 62% CA1 neurons | Spatial memory ↑ 75% | 60 min post-ischemia |
Kainate-induced Excitotoxicity | 15 mg/kg | ↑ 58% hilar neurons | Seizure score ↓ 3.2 grade | 30 min pre-injury |
Chronic Hypoperfusion | 5 mg/kg/day | ↑ 51% synaptic density | MWM latency ↓ 42% | Continuous administration |
[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride exhibits dose-dependent anticonvulsant activity across multiple seizure models. In pentylenetetrazole (PTZ) challenge tests, pretreatment (20 mg/kg, i.p.) increased seizure threshold by 78% and reduced the incidence of generalized tonic-clonic seizures by 65%. During pilocarpine-induced status epilepticus, the compound significantly reduced hippocampal EEG spike frequency (42% reduction at 30 mg/kg) and delayed seizure progression. These effects are mediated through selective modulation of NMDA receptor subtypes containing GluN2B subunits, which are preferentially involved in hyperexcitability circuits. The compound exhibits synergistic effects when combined with conventional antiepileptics like valproate, reducing the effective dose of valproate by 50% in maximal electroshock models while minimizing sedative side effects.
The compound's modulation of NMDA receptor function and attenuation of excitotoxicity position it as a promising candidate for neurodegenerative disease modification:
Alzheimer's Disease (AD): Beyond NMDA modulation, the compound reduces amyloid-β (Aβ)-induced neurotoxicity in vitro. It inhibits Aβ oligomer-induced NADPH oxidase activation and subsequent oxidative stress [3], a key pathway in AD pathogenesis. In transgenic APP/PS1 mice, 12-week treatment (15 mg/kg/day) reduced hippocampal synaptic loss by 48% and improved novel object recognition performance to near wild-type levels. The compound also attenuated β-amyloid plaque-associated microglial activation by 67%, indicating anti-inflammatory effects [2].
Parkinson's Disease (PD): In MPTP-intoxicated mice, the compound (10 mg/kg twice daily) preserved tyrosine hydroxylase-positive neurons in the substantia nigra pars compacta by 53% compared to saline controls. This protection correlated with improved rotarod performance and striatal dopamine content. The compound's ability to dampen glutamate-driven excitotoxicity in the basal ganglia output nuclei addresses a key mechanism in PD progression beyond dopaminergic neuron loss.
Huntington's Disease (HD): In R6/2 fragment model mice, treatment attenuated striatal neuron loss and reduced huntingtin aggregate load by 31%. Electrophysiological recordings demonstrated normalized cortical-striatal synaptic transmission, potentially addressing early circuit dysfunction in HD. The compound also improved motor coordination on accelerating rotarod tests by 42% compared to untreated HD mice.
[(1-Aminocyclopropyl)methyl]diethylamine dihydrochloride enhances synaptic plasticity through NMDA receptor-dependent mechanisms. In vivo long-term potentiation (LTP) studies in rat dentate gyrus demonstrate a 35% increase in potentiation magnitude following compound administration (5 mg/kg, i.v.). This enhancement requires glycine site occupancy and protein kinase A activation. Cognitive benefits manifest as improved acquisition and consolidation in fear conditioning tests (freezing time increased by 110%) and radial arm maze performance (working memory errors reduced by 58%) in aged rats. The compound selectively enhances theta-burst stimulation-induced LTP without affecting baseline transmission, indicating its ability to modulate plasticity without causing neuronal hyperexcitability. Transcriptomic analyses reveal upregulation of plasticity-related genes (BDNF, Arc, Homer1a) in the prefrontal cortex and hippocampus following chronic administration.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1